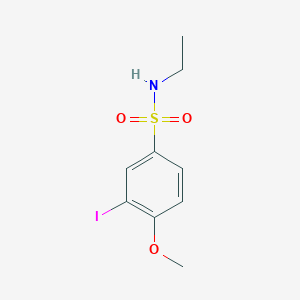

N-ethyl-3-iodo-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-3-iodo-4-methoxybenzenesulfonamide (EMBS) is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. EMBS is a sulfonamide derivative that has been synthesized by researchers for use in various applications, including as a labeling reagent, a fluorescent probe, and a photoaffinity label.

Mechanism of Action

The mechanism of action of N-ethyl-3-iodo-4-methoxybenzenesulfonamide involves the covalent modification of biological molecules, particularly proteins. The sulfonamide group of this compound reacts with the amino groups of proteins, resulting in the formation of a covalent bond between this compound and the protein. This covalent modification can alter the function of the protein, allowing for the study of its biochemical and physiological effects.

Biochemical and physiological effects:

This compound has been used to study the biochemical and physiological effects of various proteins. For example, this compound has been used to label and study the structure and function of ion channels, which are proteins that control the flow of ions across cell membranes. This compound has also been used to study the structure and function of enzymes, which are proteins that catalyze biochemical reactions.

Advantages and Limitations for Lab Experiments

N-ethyl-3-iodo-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its selectivity for labeling and modifying biological molecules, its ability to be used as a fluorescent probe or photoaffinity label, and its stability under a wide range of conditions. However, there are also limitations to the use of this compound, including its potential for nonspecific labeling and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving N-ethyl-3-iodo-4-methoxybenzenesulfonamide. One area of research is the development of new labeling reagents based on the structure of this compound. Another area of research is the use of this compound in combination with other labeling and imaging techniques to study complex biological systems. Additionally, the application of this compound in drug discovery and development is an area of active research.

Synthesis Methods

The synthesis of N-ethyl-3-iodo-4-methoxybenzenesulfonamide involves the reaction of 3-iodo-4-methoxybenzenesulfonyl chloride with N-ethylamine in the presence of a base, such as triethylamine or sodium hydroxide. The reaction yields this compound as a white crystalline powder with a melting point of 181-183°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

N-ethyl-3-iodo-4-methoxybenzenesulfonamide has been used in various scientific research applications due to its ability to selectively label and modify biological molecules. One of the most common uses of this compound is as a fluorescent probe for labeling proteins and other biomolecules. The sulfonamide group of this compound can react with the amino groups of proteins, resulting in the covalent attachment of the this compound molecule to the protein. This allows for the visualization and tracking of the labeled protein using fluorescence microscopy.

This compound has also been used as a photoaffinity label for studying protein-protein interactions. In this application, this compound is attached to a protein of interest and then activated by UV light. The activated this compound molecule can then crosslink with other proteins that are in close proximity, allowing for the identification of protein-protein interactions.

Properties

Molecular Formula |

C9H12INO3S |

|---|---|

Molecular Weight |

341.17 g/mol |

IUPAC Name |

N-ethyl-3-iodo-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C9H12INO3S/c1-3-11-15(12,13)7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3 |

InChI Key |

FMGKWTSHCUOCBC-UHFFFAOYSA-N |

SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)I |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)

![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)

![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)

![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)

![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)